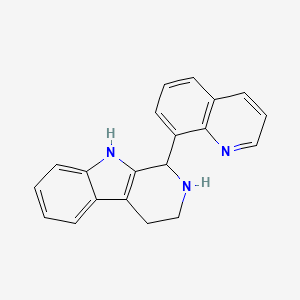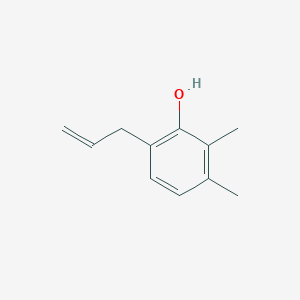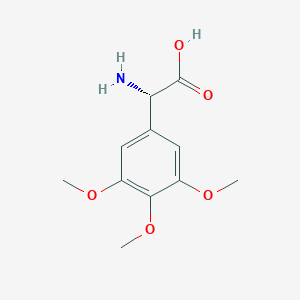
2,3'-Bi-1h-indole,3-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3’-Bi-1h-indole,3-methyl- is a compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their aromaticity and are found in many natural products and pharmaceuticals. The compound 2,3’-Bi-1h-indole,3-methyl- is particularly interesting due to its unique structure, which consists of two indole units connected at the 2 and 3 positions, with a methyl group attached to the 3 position of one of the indole units.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3’-Bi-1h-indole,3-methyl- can be achieved through various methods. One common approach involves the cyclization of o-toluidides or the phenylhydrazone of propionaldehyde . Another method includes the use of palladium-catalyzed intramolecular oxidative coupling of commercially available anilines . The reaction conditions often involve the use of methanesulfonic acid under reflux in methanol, yielding the desired indole derivative in good yield .
Industrial Production Methods
Industrial production of indole derivatives, including 2,3’-Bi-1h-indole,3-methyl-, often employs microwave-assisted synthesis techniques. This method enhances the reaction rate and yield by exposing the reactants to microwave irradiation, resulting in high regioselectivity and excellent yields .
Chemical Reactions Analysis
Types of Reactions
2,3’-Bi-1h-indole,3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert the indole units to indoline derivatives.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted indoles, indolines, and quinonoid derivatives .
Scientific Research Applications
2,3’-Bi-1h-indole,3-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2,3’-Bi-1h-indole,3-methyl- involves its interaction with various molecular targets and pathways. The compound can bind to multiple receptors, influencing cellular processes such as proliferation, apoptosis, and signal transduction . Its effects are mediated through the modulation of oxidative stress, inhibition of DNA synthesis, and reduction of proinflammatory cytokines .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth regulation.
3-Methylindole: Known for its presence in coal tar and its use in fragrance and flavor industries.
Indole-3-carbinol: Studied for its anticancer properties.
Uniqueness
2,3’-Bi-1h-indole,3-methyl- is unique due to its dimeric structure, which provides distinct chemical and biological properties compared to other indole derivatives. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research and industrial applications .
Properties
CAS No. |
88919-87-3 |
|---|---|
Molecular Formula |
C17H14N2 |
Molecular Weight |
246.31 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)-3-methyl-1H-indole |
InChI |
InChI=1S/C17H14N2/c1-11-12-6-2-5-9-16(12)19-17(11)14-10-18-15-8-4-3-7-13(14)15/h2-10,18-19H,1H3 |
InChI Key |
YGUTWYRSEKQOMR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=CC=CC=C12)C3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



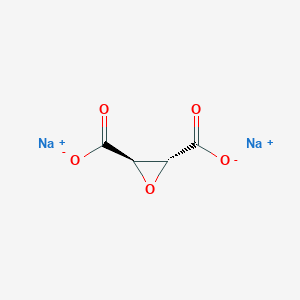
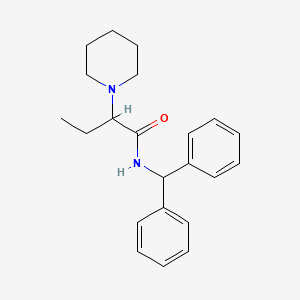
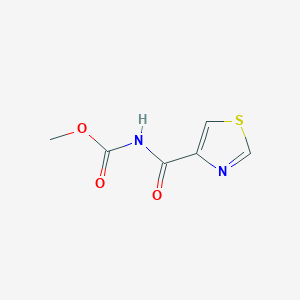
![2-[(2-Ethylphenyl)(methylsulfonyl)amino]-N-(2-phenylethyl)acetamide](/img/structure/B14152351.png)
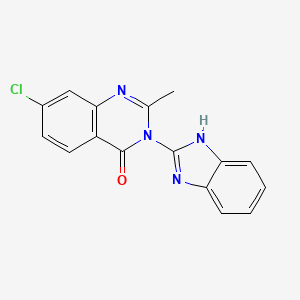
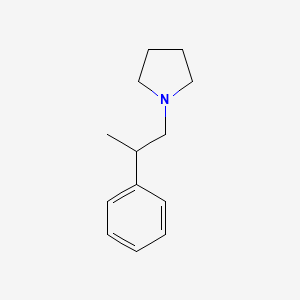

![1-(4-Methylphenyl)-3-[(pyrimidin-2-yl)sulfanyl]pyrrolidine-2,5-dione](/img/structure/B14152366.png)
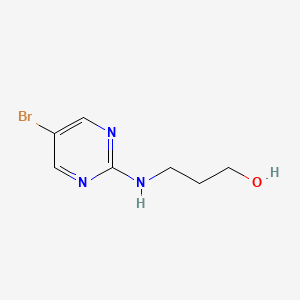
![2,6,6-Trimethylbicyclo[3.1.1]heptan-3-amine;hydrochloride](/img/structure/B14152377.png)
